5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-Pyrimidinecarboxylic acid

Description

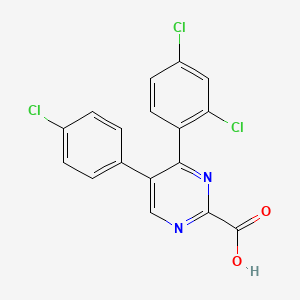

Chemical Structure and Properties: The compound 5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-pyrimidinecarboxylic acid (CAS: 676563-55-6) is a pyrimidine derivative with a molecular formula of C₁₇H₉Cl₃N₂O₂ and a molecular weight of 379.62 g/mol . Its structure features a pyrimidine core substituted at positions 4 and 5 with chlorinated phenyl groups and a carboxylic acid group at position 2 (Figure 1).

Pharmacological Relevance:

Pyrimidinecarboxylic acids are studied for their bioactivity in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators. The presence of multiple chlorine atoms in this compound may contribute to steric and electronic effects, influencing interactions with targets such as kinases or G protein-coupled receptors (GPCRs) .

Properties

Molecular Formula |

C17H9Cl3N2O2 |

|---|---|

Molecular Weight |

379.6 g/mol |

IUPAC Name |

5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)pyrimidine-2-carboxylic acid |

InChI |

InChI=1S/C17H9Cl3N2O2/c18-10-3-1-9(2-4-10)13-8-21-16(17(23)24)22-15(13)12-6-5-11(19)7-14(12)20/h1-8H,(H,23,24) |

InChI Key |

KWLXAZQQCTWWMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-Pyrimidinecarboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of chlorophenyl groups through electrophilic aromatic substitution reactions. The final step involves the carboxylation of the pyrimidine ring.

-

Step 1: Synthesis of Pyrimidine Core

Reagents: Ammonium acetate, formamide

Conditions: Reflux in acetic acid

-

Step 2: Electrophilic Aromatic Substitution

Reagents: 4-chlorobenzene, 2,4-dichlorobenzene, aluminum chloride (AlCl₃)

Conditions: Anhydrous conditions, room temperature

-

Step 3: Carboxylation

Reagents: Carbon dioxide (CO₂), base (e.g., sodium hydroxide)

Conditions: High pressure, elevated temperature

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-Pyrimidinecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction can lead to the formation of amines.

Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), acidic conditions

Reduction: Lithium aluminum hydride (LiAlH₄), anhydrous conditions

Substitution: Nucleophiles such as amines or thiols, basic conditions

Major Products

Oxidation Products: Quinones

Reduction Products: Amines

Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, 5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-Pyrimidinecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where pyrimidine derivatives are known to be effective.

Medicine

Medicinally, derivatives of this compound are investigated for their anti-inflammatory, antiviral, and anticancer properties. The presence of chlorophenyl groups enhances its binding affinity to certain biological targets, making it a promising lead compound.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-Pyrimidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl groups enhance its binding affinity, allowing it to modulate the activity of these targets. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and analogous pyrimidine or heterocyclic derivatives:

Functional Group Analysis

- Chlorinated Aromatic Rings: The target compound’s 2,4-dichlorophenyl group increases steric bulk compared to mono-chlorinated (e.g., ) or fluorinated () analogs. This may enhance binding to hydrophobic pockets in target proteins but reduce aqueous solubility.

- Carboxylic Acid vs. In contrast, ester derivatives (Evidences 1, 15) are prodrugs designed for better absorption .

- Heterocyclic Modifications : Piperazinyl () or pyrazole () substitutions introduce nitrogen atoms that may form hydrogen bonds with receptors, altering selectivity compared to the pyrimidine core of the target compound.

Pharmacological Implications

- Target Selectivity : The dichlorophenyl group in the target compound may confer selectivity for receptors sensitive to bulky substituents, such as voltage-gated ion channels (VGICs) or GPCRs .

- Metabolic Stability : Trifluoromethyl groups () and fluorinated analogs () resist oxidative metabolism, whereas the target compound’s chlorine atoms may undergo slower hepatic clearance .

- Toxicity Considerations : Rimonabant’s withdrawal highlights the importance of substituent effects on off-target activity; the target compound’s lack of a piperidinyl group (cf. rimonabant) may reduce CNS-related side effects .

Biological Activity

5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-pyrimidinecarboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with chlorophenyl groups, which are known to influence its biological activity. The molecular formula is C15H10Cl2N2O2, and its structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit potent anticancer effects. For example, a study assessing the cytotoxicity of related pyrimidine derivatives on A549 lung adenocarcinoma cells showed that specific substitutions on the pyrimidine ring significantly enhanced anticancer activity.

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Structure | IC50 (µM) | Cell Line |

|---|---|---|---|

| Compound A | This compound | 22 | A549 |

| Compound B | 5-(4-bromophenyl)-4-(2,4-dichlorophenyl)-2-pyrimidinecarboxylic acid | 18 | A549 |

| Compound C | 5-(4-methoxyphenyl)-4-(2,4-dichlorophenyl)-2-pyrimidinecarboxylic acid | 25 | A549 |

The above table illustrates that structural modifications can lead to varying degrees of potency against cancer cells.

Antimicrobial Activity

In addition to anticancer properties, the compound has been evaluated for antimicrobial effectiveness. Studies indicate that it possesses activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus.

Table 2: Antimicrobial Activity Against Resistant Strains

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | 16 µg/mL |

| Compound D | 5-(3-chloro-phenyl)-4-(2,6-dichloro-phenyl)-pyrimidine | 32 µg/mL |

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes or pathways involved in cell proliferation and survival. For instance, studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and cancer progression.

Case Studies

-

Study on Anticancer Properties : A recent research article explored the effects of various pyrimidine derivatives on A549 cells. The study found that compounds with chlorinated phenyl substitutions significantly reduced cell viability compared to controls.

"The incorporation of chlorinated phenyl groups was crucial for enhancing the anticancer activity observed in several derivatives" .

-

Antimicrobial Efficacy : Another study assessed the antimicrobial properties against resistant strains. The findings indicated that the compound exhibited significant inhibitory effects on MRSA strains, suggesting potential for therapeutic applications.

"Our results indicate that this pyrimidine derivative could serve as a lead compound for developing new antimicrobial agents" .

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of 5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-pyrimidinecarboxylic acid?

- Answer : The compound (CAS 676563-55-6) has a molecular formula C₁₇H₉Cl₃N₂O₂ (MW 379.62 g/mol) with a pyrimidine core substituted by three chlorine atoms and a carboxylic acid group. Key structural identifiers include the InChIKey KWLXAZQQCTWWMY-UHFFFAOYSA-N and SMILES string

C1=CC(=CC=C1C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)C(=O)O)Cl. Its chlorine substituents influence lipophilicity (logP ~4.2) and solubility in polar aprotic solvents like DMSO. X-ray crystallography reveals dihedral angles between aromatic rings affecting molecular planarity .

Q. What synthetic routes are commonly employed for this compound, and what are critical reaction conditions?

- Answer : Synthesis typically involves:

- Step 1 : Condensation of 4-chlorophenylacetone with 2,4-dichlorobenzaldehyde under acidic conditions to form the pyrimidine precursor.

- Step 2 : Oxidation of the methyl group to a carboxylic acid using KMnO₄ or RuO₄ in aqueous acetone (yield: 60–75%).

Critical parameters include temperature control (<50°C to avoid decarboxylation) and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques are essential for characterizing purity and structural integrity?

- Answer :

- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity (>98%).

- NMR : ¹H NMR (DMSO-d6) shows characteristic peaks: δ 8.5 ppm (pyrimidine H), δ 7.3–7.8 ppm (aromatic Cl-substituted protons).

- FT-IR : Carboxylic acid C=O stretch at 1680–1720 cm⁻¹ .

Advanced Research Questions

Q. How do crystallographic data inform conformational stability and intermolecular interactions?

- Answer : Single-crystal X-ray analysis (e.g., P2₁/c space group) reveals:

- Dihedral angles : ~12.8° between pyrimidine and 4-chlorophenyl rings, introducing steric strain.

- Hydrogen bonding : Carboxylic acid forms dimers via O–H···O interactions (2.65 Å), stabilizing the crystal lattice.

- C–H···π interactions : Between chlorophenyl rings (3.4 Å), influencing packing efficiency .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. inactive results)?

- Answer : Discrepancies arise from:

- Impurity profiles : Residual solvents (e.g., DMF) in synthesis can inhibit biological assays. Validate via GC-MS.

- Assay conditions : Adjust pH to 7.4 (carboxylic acid deprotonation enhances solubility). Use standardized MIC protocols with S. aureus (ATCC 25923) and E. coli (ATCC 25922) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for target binding?

- Answer : Key modifications include:

- Substituent variation : Replace 2,4-dichlorophenyl with 2-fluorophenyl (lower steric hindrance, improved LogD).

- Bioisosteres : Carboxylic acid → tetrazole (enhanced metabolic stability).

Docking studies (e.g., AutoDock Vina) suggest the carboxylic acid interacts with Arg residues in bacterial dihydrofolate reductase .

Q. What are common pitfalls in scaling up synthesis, and how are they mitigated?

- Answer : Challenges include:

- Side reactions : Chlorine displacement during oxidation. Use milder oxidants (e.g., TEMPO/NaClO).

- Purification : Scale-compatible flash chromatography (Biotage® systems) with gradient elution.

- Yield optimization : Catalytic Pd(OAc)₂ in Suzuki couplings for regioselective aryl substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.